

Crystallography of Carmegliptin-DPP-IV Complex: Application Notes and Protocols

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Compound of Interest

Compound Name: *Carmegliptin*

Cat. No.: *B1668243*

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These application notes provide a detailed overview of the crystallographic analysis of the complex formed between the dipeptidyl peptidase-IV (DPP-IV) enzyme and its inhibitor, **Carmegliptin**. This document includes experimental protocols for protein expression, purification, and co-crystallization, alongside a summary of the key crystallographic and binding affinity data.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

Carmegliptin is a potent and long-acting inhibitor of DPP-IV.^[1] Understanding the precise molecular interactions between **Carmegliptin** and the DPP-IV active site through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation DPP-IV inhibitors. The co-crystal structure of the human DPP-IV in complex with **Carmegliptin** has been solved and is available in the Protein Data Bank (PDB) with the accession code 3kwf.^[2]

Data Presentation

Crystallographic Data for Carmegliptin-DPP-IV Complex (PDB: 3kwf)

Parameter	Value	Reference
Data Collection		
PDB ID	3kwf	[2]
Resolution (Å)	2.40	[2]
Space Group	P 1 21 1	[2]
Unit Cell Dimensions (Å)	a=80.1, b=119.5, c=100.2	[2]
Unit Cell Angles (°)	α =90.0, β =109.8, γ =90.0	[2]
Refinement		
R-Value Work	0.200	[2]
R-Value Free	0.246	[2]

Binding Affinity of Carmegliptin for DPP-IV

Compound	IC50 (nM)	Reference
Carmegliptin	9.3	[3]

Experimental Protocols

Expression and Purification of Human DPP-IV (soluble, extracellular domain)

This protocol is adapted from established methods for expressing soluble human DPP-IV in a baculovirus expression system.

a. Expression in Insect Cells:

- **Vector Construction:** The cDNA encoding the extracellular domain of human DPP-IV (e.g., residues 39-766) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal honeybee melittin signal peptide for secretion and a C-terminal His6-tag for purification.
- **Baculovirus Generation:** Recombinant bacmid DNA is generated in *E. coli* (DH10Bac) and subsequently transfected into insect cells (e.g., *Spodoptera frugiperda* Sf9 cells) to produce recombinant baculovirus.
- **Protein Expression:** High-titer viral stocks are used to infect suspension cultures of High Five™ insect cells at a density of $1.5\text{--}2.0 \times 10^6$ cells/mL. The culture is incubated at 27°C with shaking for 48-72 hours.
- **Harvesting:** The cell culture is centrifuged to pellet the cells, and the supernatant containing the secreted, His-tagged soluble DPP-IV is collected.

b. Purification:

- **Affinity Chromatography:** The collected supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- **Washing:** The column is washed extensively with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM) to remove non-specifically bound proteins.
- **Elution:** The His-tagged DPP-IV is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
- **Size-Exclusion Chromatography (Gel Filtration):** The eluted fractions containing DPP-IV are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- **Purity and Concentration:** The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Co-crystallization of Carmegliptin-DPP-IV Complex

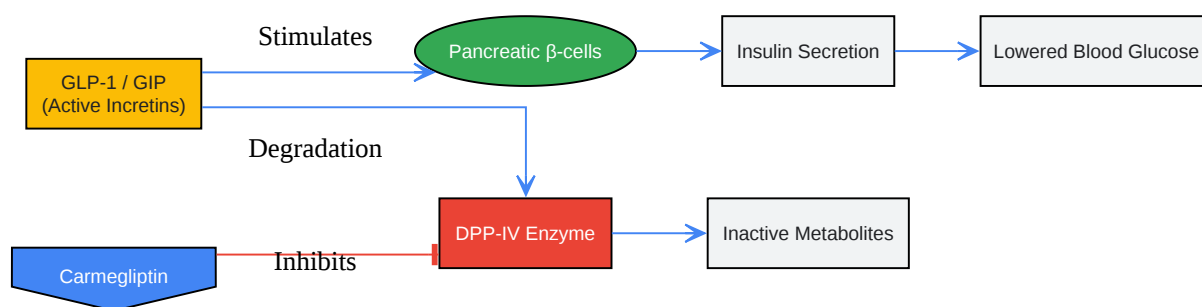
This is a generalized protocol based on common crystallization conditions for DPP-IV complexes.^[4]

- **Complex Formation:** Purified soluble DPP-IV is incubated with a 5-10 fold molar excess of **Carmegliptin** on ice for at least 2 hours to ensure complete binding.
- **Crystallization Method:** The hanging-drop vapor diffusion method is commonly employed.
- **Crystallization Setup:**
 - A 1-2 μ L drop is prepared by mixing the DPP-IV-**Carmegliptin** complex solution (at a concentration of 5-10 mg/mL) with an equal volume of the reservoir solution.
 - This drop is suspended over a reservoir containing a precipitant solution.
- **Typical Crystallization Conditions:**
 - **Precipitant:** Polyethylene glycol (PEG) is a common precipitant, with concentrations ranging from 10-25% (w/v) for PEGs of different molecular weights (e.g., PEG 3350, PEG 4000).
 - **Buffer:** A buffer to maintain a pH between 7.0 and 8.5 is used (e.g., HEPES, Tris-HCl).
 - **Additives:** Salts (e.g., 100-200 mM NaCl, Li₂SO₄) or other small molecules may be included to optimize crystal growth.
- **Incubation:** The crystallization plates are incubated at a constant temperature, typically 4°C or 20°C.
- **Crystal Harvesting and Cryo-protection:** Crystals typically appear within a few days to a week. Before X-ray diffraction analysis, crystals are harvested and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

X-ray Data Collection and Structure Determination

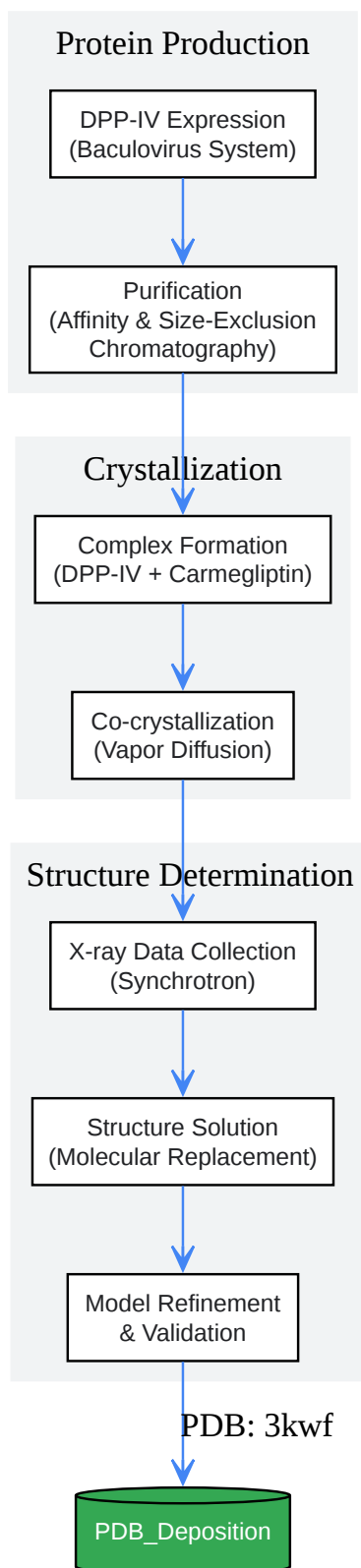
- **Data Collection:** Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
- **Data Processing:** The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
- **Structure Solution and Refinement:** The structure of the **Carmegliptin**-DPP-IV complex is typically solved by molecular replacement using a previously determined structure of DPP-IV as a search model. The initial model is then refined against the experimental diffraction data, and the **Carmegliptin** molecule is built into the electron density map.

Visualizations



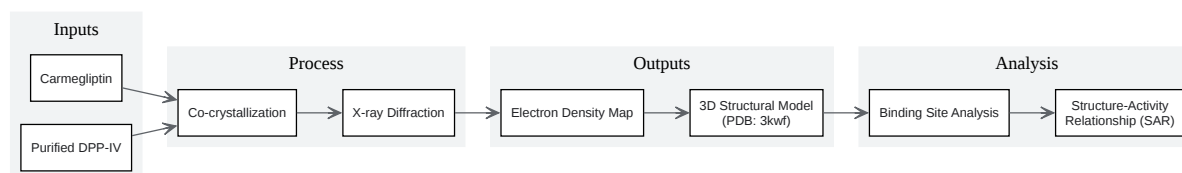
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Caption: DPP-IV signaling pathway and its inhibition by **Carmegliptin**.



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Caption: Experimental workflow for the crystallography of the **Carmegliptin**-DPP-IV complex.



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Caption: Logical relationship of the structural analysis of the **Carmegliptin**-DPP-IV complex.

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References

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